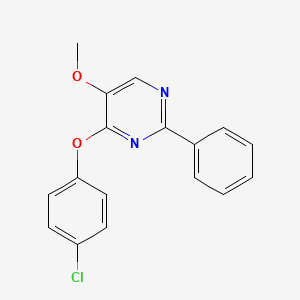

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The compound’s structure consists of a pyrimidine ring substituted with a 4-chlorophenoxy group, a methoxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine with β-diketones or β-ketoesters.

Substitution Reactions:

Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Phenylation: The phenyl group can be introduced through a Suzuki-Miyaura coupling reaction involving a phenylboronic acid and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to amines or partially hydrogenated products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines or partially hydrogenated products.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

The compound has attracted attention for its potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents. Its structure allows it to interact with various biological targets, leading to significant pharmacological effects.

- Anti-Cancer Activity : Research indicates that pyrimidine derivatives can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that certain derivatives exhibit inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), an important target in cancer therapy .

- Anti-Inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties through various bioassays. In vitro studies demonstrated that certain derivatives significantly inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, IC50 values for some derivatives were reported as low as 0.04 μmol, indicating potent anti-inflammatory activity comparable to established drugs like celecoxib .

Agriculture

Agrochemical Development

In agriculture, 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is utilized in the synthesis of agrochemicals such as herbicides and pesticides. Its ability to interact with biological pathways in plants makes it a valuable candidate for developing effective crop protection agents.

- Herbicide Formulation : The compound's structural characteristics allow it to disrupt specific metabolic processes in target weeds, enhancing its efficacy as a herbicide. Research has focused on optimizing its formulation to improve selectivity and reduce environmental impact.

Material Science

Advanced Materials Synthesis

The compound is also explored in material science for the development of advanced materials, including polymers and nanomaterials. Its reactivity allows it to participate in various chemical reactions essential for creating high-performance materials.

- Polymer Chemistry : this compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with tailored properties for specific applications.

Case Studies

- Anti-Cancer Study : A recent study evaluated the efficacy of a series of pyrimidine derivatives, including this compound, against various cancer cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls.

- Agricultural Application : Field trials conducted with formulations containing the compound showed promising results in controlling specific weed species while maintaining crop safety. These trials highlighted the potential for developing environmentally friendly herbicides.

作用機序

The mechanism of action of 4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine depends on its specific application:

Biological Targets: In medicinal chemistry, the compound may target enzymes, receptors, or DNA/RNA, inhibiting or modulating their activity.

Pathways: It can interfere with cellular pathways, such as signal transduction, gene expression, or metabolic processes, leading to desired therapeutic or pesticidal effects.

類似化合物との比較

Similar Compounds

4-Chlorophenoxyacetic Acid: A synthetic pesticide similar to plant hormones called auxins.

2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with similar structural features.

Methyl 2-(4-chlorophenoxy)-2-methylpropionate: A compound used in various chemical syntheses.

Uniqueness

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine stands out due to its unique combination of functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and agriculture make it a valuable compound for research and industrial purposes.

生物活性

4-(4-Chlorophenoxy)-5-methoxy-2-phenylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry, agriculture, and material science. Its structure allows it to interact with various biological targets, leading to significant therapeutic and pesticidal effects.

The biological activity of this compound is attributed to its ability to modulate various biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects such as anti-cancer or anti-inflammatory activities.

- Receptor Interaction : It can interact with cell receptors, influencing signal transduction pathways.

- DNA/RNA Modulation : The compound may affect gene expression by interacting with nucleic acids.

Therapeutic Applications

- Anticancer Activity : Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against A-549 and HCT-116 cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .

- Anti-inflammatory Effects : The compound has been noted for its ability to suppress COX enzyme activity, which plays a crucial role in inflammation. Some derivatives showed IC50 values as low as 0.04 μmol/mL against COX-2, indicating potent anti-inflammatory properties .

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy varies based on concentration and specific bacterial strains tested .

Agricultural Applications

Due to its herbicidal and pesticidal properties, this compound is being explored for use in agrochemicals. Its ability to disrupt biological pathways in plants and pests makes it a candidate for developing effective herbicides and pesticides.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μmol/mL) | Reference |

|---|---|---|---|

| This compound | A-549 | 0.02 | |

| HCT-116 | 0.08 | ||

| Doxorubicin | A-549 | 0.04 | |

| HCT-116 | 0.06 |

Table 2: Anti-inflammatory Activity (COX Inhibition)

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of pyrimidine derivatives, researchers synthesized a series of compounds based on the core structure of this compound. These compounds were evaluated for their antiproliferative effects on A-549 and MCF7 cell lines. The results demonstrated that several derivatives exhibited significant growth inhibition, suggesting potential for further development as anticancer agents.

Case Study 2: Anti-inflammatory Potential

A separate investigation focused on the anti-inflammatory potential of pyrimidine derivatives revealed that compounds similar to this compound effectively inhibited COX enzymes in vitro. The study utilized carrageenan-induced paw edema models in rats to assess the anti-inflammatory effects, confirming the efficacy of these compounds in reducing inflammation.

特性

IUPAC Name |

4-(4-chlorophenoxy)-5-methoxy-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-21-15-11-19-16(12-5-3-2-4-6-12)20-17(15)22-14-9-7-13(18)8-10-14/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUYYVOQADNZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。